Cefepime hydrochloride

Übersicht

Beschreibung

Cefepime Hydrochloride is the hydrochloride salt of a semi-synthetic, beta-lactamase-resistant, fourth-generation cephalosporin antibiotic derived from an Acremonium fungal species with broad-spectrum bactericidal activity. Administered parenterally, cefepime inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, resulting in a reduction of bacterial cell wall stability and cell lysis. This agent is more active against a variety of Gram-positive pathogens compared to third-generation cephalosporins.

A fourth-generation cephalosporin antibacterial agent that is used in the treatment of infections, including those of the abdomen, urinary tract, respiratory tract, and skin. It is effective against PSEUDOMONAS AERUGINOSA and may also be used in the empiric treatment of FEBRILE NEUTROPENIA.

Wirkmechanismus

Target of Action

Cefepime Hydrochloride, also known as Maxipime, is a fourth-generation cephalosporin antibiotic . The primary targets of Cefepime are the penicillin-binding proteins (PBPs) found in bacterial cells .

Mode of Action

Cefepime inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The activity of Cefepime against Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus is due to its high stability toward beta-lactamases .

Biochemical Pathways

Cefepime exerts bactericidal activity by interfering with bacterial cell wall synthesis and inhibiting the cross-linking of the peptidoglycan . The cephalosporins are also thought to play a role in the activation of bacterial cell autolysins which may contribute to bacterial cell lysis .

Pharmacokinetics

Cefepime is widely distributed in biological fluids and tissues with an average volume of distribution of 0.2 L/kg in healthy adults with normal renal function . Protein binding is relatively low (20%), and elimination is mainly renal . About 85% of the dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 h . The pharmacokinetics of Cefepime is altered under certain pathophysiological conditions, resulting in high inter-individual variability in Cefepime volume of distribution and clearance .

Result of Action

Cefepime is generally safe and efficacious, with a goal exposure target of 70% time of the free drug concentration over the minimum inhibitory concentration for clinical efficacy . Reports of neurotoxicity have increased in recent years, specifically in patients with impaired renal function .

Action Environment

The stability of Cefepime can be influenced by environmental factors such as temperature . For instance, the stability of the antibiotic decreases with increasing temperature . Furthermore, the stability of Cefepime can also be affected by the presence of other substances with biological activity .

Biochemische Analyse

Biochemical Properties

This interaction inhibits the synthesis of the bacterial cell wall, leading to cell death . The activity of Cefepime Hydrochloride against Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus is due to its high stability toward beta-lactamases .

Cellular Effects

This compound exerts its effects on various types of cells, primarily bacterial cells. By inhibiting the synthesis of the bacterial cell wall, it disrupts the integrity of the cell, leading to cell death . This impacts cellular processes such as cell division and growth. It does not directly influence cell signaling pathways, gene expression, or cellular metabolism in human cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis. It binds to and inhibits the action of penicillin-binding proteins, which are enzymes involved in the final stages of peptidoglycan layer synthesis . This binding interaction disrupts the formation of the bacterial cell wall, leading to cell lysis and death .

Temporal Effects in Laboratory Settings

This compound is generally well-tolerated, but patients treated with this antibiotic, especially those with renal impairment, may develop neurotoxicity . The pharmacokinetics of this compound is altered under certain pathophysiological conditions, resulting in high inter-individual variability in this compound volume of distribution and clearance .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models were not found, it is known that this compound is generally safe and efficacious. Reports of neurotoxicity have increased in recent years, specifically in patients with impaired renal function .

Metabolic Pathways

Less than 1% of this compound is metabolized in the liver. This compound is metabolized to N-methylpyrrolidine (NMP), which then undergoes rapid oxidation to form NMP-N-oxide, a more stable compound .

Transport and Distribution

This compound is widely distributed in biological fluids and tissues with an average volume of distribution of 0.2 L/kg in healthy adults with normal renal function . About 85% of the dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 h .

Subcellular Localization

As an antibiotic, this compound does not have a specific subcellular localization within human cells. Its primary site of action is the bacterial cell wall, where it binds to and inhibits the action of penicillin-binding proteins .

Biologische Aktivität

Cefepime hydrochloride is a fourth-generation cephalosporin antibiotic with broad-spectrum activity against various gram-positive and gram-negative bacteria. Its mechanism of action, pharmacokinetics, clinical applications, and safety profile are critical for understanding its biological activity.

Cefepime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. This binding leads to cell lysis and death of susceptible bacteria. Cefepime is particularly noted for its enhanced stability against beta-lactamases compared to earlier cephalosporins, allowing it to effectively target resistant strains .

Pharmacokinetics

The pharmacokinetics of cefepime demonstrate its efficacy in clinical settings:

- Absorption : After intravenous administration, cefepime achieves high plasma concentrations rapidly.

- Distribution : Cefepime penetrates well into body tissues and fluids, including the central nervous system (CNS), especially under inflammatory conditions .

- Elimination : The drug is primarily excreted unchanged in the urine, necessitating dose adjustments in patients with renal impairment .

Spectrum of Activity

Cefepime has a broad spectrum of activity, effective against various pathogens:

| Microorganism Type | Examples |

|---|---|

| Aerobic Gram-Negative | Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis |

| Aerobic Gram-Positive | Staphylococcus aureus, Streptococcus pneumoniae |

| Anaerobic | Limited activity; not typically used against anaerobes |

Cefepime is particularly effective against Enterobacteriaceae and some strains of Pseudomonas aeruginosa, making it a valuable option for treating complicated infections .

Clinical Applications

Cefepime is indicated for a variety of infections, including:

- Pneumonia

- Febrile neutropenia

- Complicated urinary tract infections

- Complicated intra-abdominal infections

Clinical studies have demonstrated that cefepime is often as effective as or superior to other antibiotics in treating these conditions. For instance, a randomized trial showed that the combination of cefepime and metronidazole was more effective than imipenem-cilastatin for complicated intra-abdominal infections .

Case Studies on Neurotoxicity

Despite its efficacy, cefepime has been associated with neurotoxic effects, particularly in patients with renal impairment. A notable case series reported five instances of cefepime-induced encephalopathy. Symptoms included confusion and altered mental status, which improved after discontinuation of the drug. In this cohort, 73% exhibited EEG abnormalities, indicating significant neurological impact .

Safety Profile

The safety profile of cefepime has been scrutinized due to concerns over increased mortality rates associated with its use in certain populations. A meta-analysis indicated a statistically significant increase in mortality risk compared to other antibiotics; however, subsequent FDA reviews concluded that cefepime remains appropriate for its approved indications when used correctly .

Summary of Adverse Effects

| Adverse Effect | Incidence |

|---|---|

| Neurotoxicity | 73% in renal-impaired patients |

| Allergic reactions | Variable |

| Gastrointestinal disturbances | Common |

Wissenschaftliche Forschungsanwendungen

FDA-Approved Indications

Cefepime hydrochloride is indicated for the treatment of several infections, including:

- Pneumonia : Effective against moderate to severe pneumonia caused by susceptible strains of bacteria, including Streptococcus pneumoniae.

- Urinary Tract Infections : Both uncomplicated and complicated urinary tract infections, including pyelonephritis.

- Skin and Soft Tissue Infections : Used for uncomplicated skin infections.

- Complicated Intra-Abdominal Infections : Often combined with metronidazole for broader coverage.

- Empiric Therapy for Febrile Neutropenia : Recommended for patients with low white blood cell counts due to chemotherapy or other causes .

Spectrum of Activity

Cefepime is effective against a variety of pathogens, including:

- Gram-Negative Bacteria :

- Pseudomonas aeruginosa

- Escherichia coli

- Klebsiella pneumoniae

- Enterobacter species

- Gram-Positive Bacteria :

- Staphylococcus aureus (methicillin-susceptible)

- Streptococcus pneumoniae

The drug is particularly noted for its activity against AmpC β-lactamase-producing organisms, which are resistant to many other antibiotics .

Case Study 1: Cefepime-Induced Encephalopathy

A report documented a case where a patient with COVID-19 developed impaired consciousness after receiving cefepime. The patient exhibited neurological symptoms that improved upon discontinuation of the drug, suggesting potential neurotoxicity associated with cefepime administration in susceptible individuals . This highlights the importance of monitoring neurological status in patients receiving cefepime, especially those with pre-existing conditions.

Case Study 2: Efficacy in Complicated Intra-Abdominal Infections

In a multicenter trial comparing cefepime combined with metronidazole versus imipenem/cilastatin for complicated intra-abdominal infections, cefepime demonstrated a clinical cure rate of 81% compared to 66% for imipenem. This suggests that cefepime may be equally or more effective in certain patient populations, particularly those with lower baseline severity scores .

Table 1: Summary of Clinical Indications and Efficacy

| Infection Type | Clinical Efficacy (%) | Common Pathogens |

|---|---|---|

| Pneumonia | 81% | Streptococcus pneumoniae |

| Uncomplicated Urinary Tract Infections | 75% | Escherichia coli, Klebsiella pneumoniae |

| Complicated Skin Infections | 70% | Staphylococcus aureus |

| Complicated Intra-Abdominal Infections | 81% | Bacteroides fragilis, Escherichia coli |

| Febrile Neutropenia | Variable | Various Gram-negative organisms |

Resistance Patterns

Despite its effectiveness, resistance to cefepime is an emerging concern. Extended-spectrum beta-lactamase (ESBL) producing organisms can exhibit resistance; however, certain AmpC producers remain susceptible. Continuous surveillance and susceptibility testing are essential to guide appropriate therapy .

Eigenschaften

CAS-Nummer |

123171-59-5 |

|---|---|

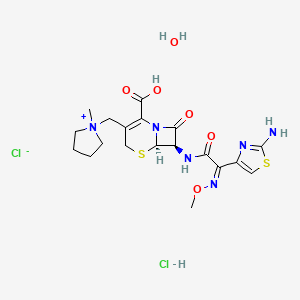

Molekularformel |

C19H28Cl2N6O6S2 |

Molekulargewicht |

571.5 g/mol |

IUPAC-Name |

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;dihydrochloride |

InChI |

InChI=1S/C19H24N6O5S2.2ClH.H2O/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;;;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);2*1H;1H2 |

InChI-Schlüssel |

LRAJHPGSGBRUJN-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.O.Cl.[Cl-] |

Isomerische SMILES |

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].Cl.Cl |

Kanonische SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.Cl.Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

123171-59-5 |

Piktogramme |

Corrosive; Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Axépim BMY 28142 BMY-28142 BMY28142 cefepim cefepime cefepime hydrochloride Maxipime Quadrocef |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.